molecular formula C16H15N5O3S B7634848 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide

2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide

Cat. No. B7634848
M. Wt: 357.4 g/mol
InChI Key: FPMURHPHGWKLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide is a selective and potent inhibitor of BTK, a protein kinase that plays a critical role in the signaling pathways of B cells and other immune cells. BTK is involved in the activation of various downstream signaling pathways that promote cell survival, proliferation, and differentiation. By inhibiting BTK activity, 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide blocks the activation of these signaling pathways and induces apoptosis in cancer cells and immune cells.
Biochemical and Physiological Effects:
2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has been shown to induce apoptosis in cancer cells and immune cells by inhibiting BTK activity. In addition, 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, which may contribute to its anti-inflammatory effects. 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has also been shown to enhance the activity of other anti-cancer drugs, suggesting that it may have synergistic effects with other therapies.

Advantages and Limitations for Lab Experiments

2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. However, 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide and other anti-cancer drugs or immunotherapies. Another area of interest is the evaluation of 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide in clinical trials for the treatment of various types of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action and biochemical effects of 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide, which may lead to the development of more potent and selective BTK inhibitors.

Synthesis Methods

The synthesis of 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide involves several steps, including the reaction of 2-methyl-5-nitrobenzenesulfonamide with 4-(2H-tetrazol-5-yl)aniline to form the intermediate compound, which is then treated with 2-chloro-N-(4-fluorophenyl)acetamide to yield the final product. The synthesis of 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has been optimized to improve its yield and purity, and various analytical techniques have been used to characterize the compound.

Scientific Research Applications

2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide inhibits the activity of the protein kinase BTK, which plays a key role in the proliferation and survival of cancer cells and immune cells. In vivo studies have demonstrated that 2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has potent anti-tumor and anti-inflammatory effects in mouse models of lymphoma, leukemia, and autoimmune diseases.

properties

IUPAC Name

2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10-3-8-13(25(2,23)24)9-14(10)16(22)17-12-6-4-11(5-7-12)15-18-20-21-19-15/h3-9H,1-2H3,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMURHPHGWKLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide

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